(4-(Isopentylsulfinyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Isopentylsulfinyl)phenyl)boronic acid is an organoboron compound with the molecular formula C11H17BO3S. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an isopentylsulfinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Isopentylsulfinyl)phenyl)boronic acid typically involves the reaction of 4-bromophenylboronic acid with isopentylsulfinyl chloride under basic conditions. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a suitable solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux, and the product is isolated by standard workup procedures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(4-(Isopentylsulfinyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Palladium(II) acetate, potassium carbonate, tetrahydrofuran (THF).
Major Products Formed
Oxidation: (4-(Isopentylsulfonyl)phenyl)boronic acid.
Reduction: (4-(Isopentylthio)phenyl)boronic acid.
Substitution: Biaryl compounds.
Scientific Research Applications
(4-(Isopentylsulfinyl)phenyl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-(Isopentylsulfinyl)phenyl)boronic acid in Suzuki-Miyaura coupling reactions involves several steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid group transfers its aryl group to the palladium center, forming a palladium-biaryl complex.
Reductive Elimination: The palladium-biaryl complex undergoes reductive elimination, releasing the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
(4-(Isobutylsulfinyl)phenyl)boronic acid: Similar structure but with an isobutyl group instead of an isopentyl group.
(4-(Isopentylsulfonyl)phenyl)boronic acid: Similar structure but with a sulfone group instead of a sulfinyl group.
Uniqueness
(4-(Isopentylsulfinyl)phenyl)boronic acid is unique due to the presence of the isopentylsulfinyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications where the sulfinyl group can be selectively modified .
Properties
IUPAC Name |
[4-(3-methylbutylsulfinyl)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO3S/c1-9(2)7-8-16(15)11-5-3-10(4-6-11)12(13)14/h3-6,9,13-14H,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXKJWZOEWXOJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)CCC(C)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675218 |
Source
|
Record name | [4-(3-Methylbutane-1-sulfinyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217500-92-9 |
Source
|
Record name | [4-(3-Methylbutane-1-sulfinyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.